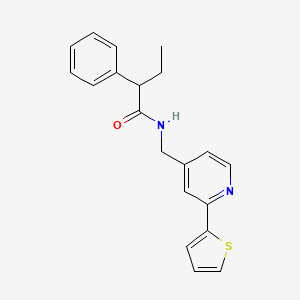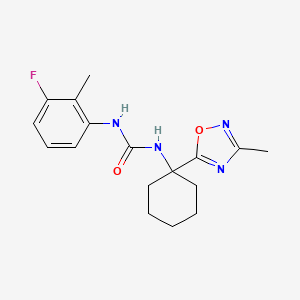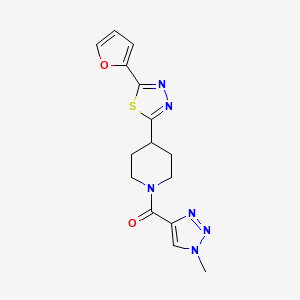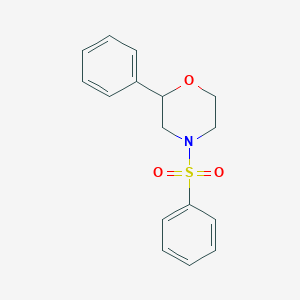![molecular formula C20H21N5O2S2 B2819491 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868221-03-8](/img/structure/B2819491.png)
5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple ring structures including a thiophene ring, a piperazine ring, and a triazole ring . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into derivatives of 1,2,4-triazole, including compounds with structural similarities to the specified chemical, has shown promising antimicrobial properties. The synthesis of novel derivatives and their evaluation against a range of microorganisms have revealed some compounds with good to moderate activities. For instance, the synthesis of new 1,2,4-triazole derivatives and their screening for antimicrobial activities have been explored, highlighting the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007; Başoğlu et al., 2013).
Anti-inflammatory and Analgesic Activities
Compounds structurally related to the one have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies often involve the modification of existing molecular frameworks to investigate their effects on biological targets. For example, novel benzodifuranyl derivatives, including those with thiazolopyrimidine and oxadiazepine structures, have been developed and tested for their COX-2 inhibition, analgesic, and anti-inflammatory properties, demonstrating significant potential in this area (Abu‐Hashem et al., 2020).
Molecular Docking and Anticancer Studies
Molecular docking studies have been conducted to explore the interactions between similar compounds and biological targets, particularly in the context of anticancer research. Such studies help in understanding the molecular basis of the compound's activity and its potential as a cancer therapeutic agent (Karayel, 2021).
Synthesis and Biological Evaluation of Hybrid Molecules
Research has also focused on the synthesis of hybrid molecules incorporating the 1,2,4-triazole moiety, aiming to investigate their biological activities, including antimicrobial, antiurease, and antilipase activities. This approach demonstrates the versatility of such compounds in targeting various biological pathways and organisms (Başoğlu et al., 2013).
Dual Action on Serotonin Receptors
Some benzo[b]thiophene derivatives, structurally related to the specified compound, have been synthesized to target dual-action on serotonin receptors and the serotonin transporter, indicating their potential application in developing antidepressant drugs (Orus et al., 2002).
Mechanism of Action
Mode of Action
It is known that piperazine, a structural motif found in this compound, can modulate the pharmacokinetic properties of a drug substance . The compound might interact with its targets, causing conformational changes that could affect the function of the target .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound could potentially interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a piperazine ring in the compound’s structure suggests that it may have good bioavailability, as piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-27-15-6-4-14(5-7-15)23-8-10-24(11-9-23)17(16-3-2-12-28-16)18-19(26)25-20(29-18)21-13-22-25/h2-7,12-13,17,26H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPDZRAZZPNLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(3-Chlorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2819411.png)


![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2819423.png)


![N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2819428.png)
![N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2819429.png)
![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)
